2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride
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Overview
Description
2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride is a heterocyclic compound that contains a triazolo-pyrimidine core. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. The presence of nitrogen atoms in the heterocyclic ring system contributes to its diverse pharmacological properties.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act on several targets, including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been shown to act as inverse agonists or inhibitors, binding to their respective targets and modulating their activity .
Biochemical Pathways
Given the targets of similar compounds, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antitumor, antifungal, antitubercular, and antibacterial effects . They have also been used in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under eco-friendly conditions, suggesting a potential for sustainable production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions under optimized conditions. The use of microwave irradiation and mechanochemical methods can be adapted for large-scale synthesis, ensuring high efficiency and yield. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Quinazolinone derivatives: Contain a quinazolinone moiety and exhibit antimicrobial activities.
Uniqueness
2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride is unique due to its specific triazolo-pyrimidine core, which imparts distinct pharmacological properties. Its ability to inhibit multiple enzymes and modulate various biological pathways makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5.ClH/c8-3-2-6-10-7-9-4-1-5-12(7)11-6;/h1,4-5H,2-3,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKOWGANURGBDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CCN)N=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1895436-40-4 |
Source
|
Record name | 2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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